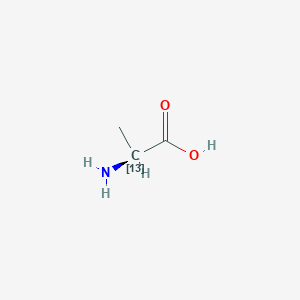

L-Alanine-2-13C

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino(213C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-JACJRKFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583881 | |

| Record name | L-(2-~13~C)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62656-85-3 | |

| Record name | L-(2-~13~C)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to L-Alanine-2-13C: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanine-2-13C is a stable isotope-labeled version of the non-essential amino acid L-alanine, where the second carbon atom (C2 or α-carbon) is replaced with a ¹³C isotope. This isotopic enrichment makes it a powerful tool in metabolic research, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Its ability to act as a tracer allows for the precise tracking of metabolic pathways and fluxes in biological systems, providing invaluable insights into cellular metabolism in both healthy and diseased states. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and data presentation.

Chemical and Physical Properties

This compound is a white, crystalline solid that is soluble in water.[1] Its fundamental chemical and physical properties are summarized in the table below. The primary distinction from its unlabeled counterpart is its molecular weight, which is increased by one unit due to the presence of the ¹³C isotope.

| Property | Value | Reference(s) |

| Molecular Formula | C₂¹³CH₇NO₂ | [2] |

| Molecular Weight | 90.09 g/mol | [3] |

| CAS Number | 62656-85-3 | [3] |

| Appearance | Solid | [3] |

| Melting Point | 314.5 °C (decomposes) | |

| Isotopic Purity | Typically ≥99 atom % ¹³C | |

| Optical Activity | [α]25/D +14.5° (c = 2 in 1 M HCl) | |

| Solubility | Soluble in water |

Synthesis of this compound

The synthesis of this compound typically involves the use of a ¹³C-labeled precursor. A common synthetic strategy is the Strecker synthesis, which involves the reaction of a ¹³C-labeled aldehyde with ammonia and cyanide, followed by hydrolysis.

A generalized workflow for a potential synthesis route is outlined below:

References

L-Alanine-2-13C synthesis and isotopic purity

An In-depth Technical Guide to the Synthesis and Isotopic Purity of L-Alanine-2-¹³C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and analysis of L-Alanine-2-¹³C, a crucial isotopically labeled amino acid for research in drug development, metabolic studies, and structural biology. This document details common synthetic routes, protocols for determining isotopic purity, and quantitative data to support experimental design.

Introduction

L-Alanine in which the alpha-carbon (C2) is replaced with the stable isotope Carbon-13 (¹³C) serves as a powerful probe in various analytical techniques. The specific labeling at the C2 position allows for precise tracking of the alanine backbone in metabolic flux analysis and provides a specific nuclear spin handle for Nuclear Magnetic Resonance (NMR) spectroscopy studies of protein structure and dynamics.[1] The production of high-purity L-Alanine-2-¹³C is therefore of significant interest. Key applications include its use as a tracer for metabolic pathways and as an internal standard for quantitative analysis by NMR or mass spectrometry (MS).[2]

Synthetic Routes for L-Alanine-2-¹³C

The synthesis of L-Alanine-2-¹³C requires methods that are both regioselective, to ensure the label is exclusively at the C2 position, and stereoselective, to yield the biologically relevant L-enantiomer. Two primary strategies are prevalent: chemical synthesis, often followed by enantiomeric resolution, and enzymatic synthesis, which can directly produce the chiral product.

Chemical Synthesis: The Strecker Reaction

The Strecker synthesis is a classic and robust method for producing α-amino acids.[3][4] The reaction proceeds by treating an aldehyde with ammonia and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid.[5] To produce Alanine-2-¹³C, the synthesis must start with a precursor labeled at the carbon that will become the C2 of alanine. This is typically achieved by using acetaldehyde labeled at the C1 carbonyl carbon or by using a labeled cyanide source such as sodium cyanide (Na¹³CN).

The initial product of the Strecker synthesis is a racemic mixture (a 50:50 mixture of D- and L-alanine), which must be resolved to isolate the pure L-enantiomer.

Enzymatic Synthesis

Enzymatic methods offer high stereoselectivity, directly yielding the L-enantiomer and avoiding the need for chiral resolution. The most common enzymatic route for L-alanine production is the reductive amination of pyruvate, catalyzed by L-alanine dehydrogenase (AlaDH). This approach is highly suitable for labeled synthesis, as [2-¹³C]-Pyruvic acid is a readily available starting material. The enzyme stereospecifically adds an amino group to the α-keto acid, using a cofactor like NADH to provide the reducing equivalents.

Metabolic engineering of microorganisms such as Escherichia coli has been employed to create strains that can efficiently produce L-alanine from glucose, demonstrating the power of biological systems for this transformation.

Isotopic and Chemical Purity

For most applications, both high isotopic enrichment and high chemical purity are required. Commercially available L-Alanine-2-¹³C and its derivatives typically exhibit high levels of purity.

Quantitative Data Summary

The following table summarizes typical purity specifications for commercially available labeled alanine products.

| Compound Name | Labeling Position | Isotopic Purity (Atom % ¹³C) | Chemical Purity | Mass Shift |

| Boc-L-Ala-OH-2-¹³C | C2 (α-carbon) | 98-99% | ≥98% | M+1 |

| L-Alanine-¹³C₃ | Uniformly Labeled | 98-99% | ≥95% | M+3 |

| L-Alanine-¹³C₃, ¹⁵N | Uniformly Labeled | 97-99% ¹³C, 99% ¹⁵N | ≥98% | M+4 |

(Data compiled from vendor specifications.)

Experimental Protocols

Protocol 1: Representative Strecker Synthesis of DL-Alanine-2-¹³C

This protocol is a representative procedure based on the classical Strecker reaction. Caution: This reaction involves highly toxic hydrogen cyanide, which is evolved during the reaction. All steps must be performed in a well-ventilated fume hood by trained personnel.

Materials:

-

[1-¹³C]Acetaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Hydrochloric acid (HCl), concentrated

-

Lead (II) oxide

-

Ethanol

Procedure:

-

Aminonitrile Formation: A solution of ammonium chloride and sodium cyanide in water is prepared in a sealed, pressure-safe vessel and cooled. [1-¹³C]Acetaldehyde is added, and the mixture is shaken and allowed to react. The reaction forms the intermediate α-aminonitrile.

-

Hydrolysis: The reaction mixture is transferred to a flask, and concentrated hydrochloric acid is added cautiously to initiate hydrolysis. The mixture is heated under reflux to convert the nitrile group to a carboxylic acid, yielding a solution of DL-Alanine-2-¹³C hydrochloride.

-

Purification: The resulting alanine hydrochloride is purified by treating the solution with lead oxide to precipitate lead chloride, which is removed by filtration. The filtrate is concentrated by boiling and the crude alanine is precipitated by adding ethanol.

-

Recrystallization: The product can be further purified by recrystallization from a hot water/ethanol mixture to yield pure, racemic DL-Alanine-2-¹³C.

-

Resolution (Not Detailed): The racemic mixture would then require resolution into its separate enantiomers using techniques such as enzymatic resolution or crystallization with a chiral resolving agent.

Protocol 2: Isotopic Purity Assessment by Quantitative ¹³C NMR

This protocol provides a direct and non-destructive method for quantifying ¹³C enrichment at a specific position.

Materials:

-

L-Alanine-2-¹³C sample (5-10 mg)

-

Deuterated solvent (e.g., D₂O with a suitable pH adjustment)

-

High-resolution NMR spectrometer (≥400 MHz)

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the L-Alanine-2-¹³C sample in the deuterated solvent in a standard NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer.

-

Data Acquisition: Acquire a quantitative ¹³C NMR spectrum. It is critical to use parameters that ensure accurate integration:

-

Inverse-gated proton decoupling: This suppresses the Nuclear Overhauser Effect (NOE), which can otherwise lead to inaccurate signal integrals.

-

Long relaxation delay (D1): Set a delay time that is at least 5 times the longest spin-lattice relaxation time (T₁) of the carbon nuclei in the molecule. This ensures all carbon signals are fully relaxed before the next pulse.

-

-

Data Processing: Process the resulting Free Induction Decay (FID) with standard Fourier transformation and phase correction.

-

Purity Calculation:

-

Integrate the signal for the enriched C2 carbon.

-

Integrate the signal for a natural abundance carbon, such as the C3 (methyl) carbon.

-

Calculate the isotopic purity by comparing the integral of the enriched C2 signal to the integral of the natural abundance C3 signal, accounting for the natural 1.1% abundance of ¹³C.

-

Protocol 3: Isotopic Purity Assessment by GC-MS

This protocol requires chemical modification (derivatization) to make the amino acid volatile for analysis by gas chromatography.

Materials:

-

L-Alanine-2-¹³C sample

-

Derivatization reagents (e.g., propanol/acetyl chloride for esterification, acetic anhydride/triethylamine for acylation)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Derivatization:

-

Esterification: Heat the dried sample in a solution of propanol and acetyl chloride to convert the carboxylic acid group to a propyl ester.

-

Acylation: Following esterification, treat the sample with acetic anhydride and triethylamine to acylate the amino group.

-

Evaporate the reagents under a stream of nitrogen.

-

-

Sample Preparation: Re-dissolve the derivatized, dried sample in a volatile solvent suitable for GC injection (e.g., ethyl acetate).

-

GC-MS Analysis:

-

Inject the sample into the GC-MS system. The GC column separates the derivatized alanine from any impurities.

-

The analyte is then ionized in the mass spectrometer (e.g., by electron impact).

-

Acquire mass spectra across the relevant mass-to-charge (m/z) range.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to the derivatized alanine.

-

Examine the mass spectrum for this peak.

-

Determine the relative intensities of the molecular ion peak (M⁺) and the peak corresponding to the ¹³C-labeled molecule (M+1). The ratio of these intensities allows for the calculation of the isotopic enrichment.

-

References

The Metabolic Journey of L-Alanine-2-13C: An In-depth Technical Guide to its Application in Metabolic Tracer Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular metabolism, understanding the dynamic flow of molecules through complex biochemical pathways is paramount to unraveling the mechanisms of health and disease. Stable isotope tracing, utilizing compounds enriched with non-radioactive heavy isotopes, has emerged as a powerful technique for elucidating these metabolic fluxes. Among the diverse array of available tracers, L-Alanine-2-13C offers a unique window into central carbon metabolism, providing invaluable insights for researchers in fields ranging from cancer biology to metabolic disorders.

This technical guide provides a comprehensive overview of the application of this compound in metabolic tracer studies. We will delve into the core principles of 13C-Metabolic Flux Analysis (13C-MFA), present detailed experimental protocols for in vitro and in vivo applications, and provide illustrative quantitative data and visualizations to empower researchers to design, execute, and interpret their own tracer studies. By tracing the fate of the 13C label from the second carbon position of alanine, scientists can gain unprecedented insights into cellular physiology and pathophysiology, paving the way for novel diagnostic and therapeutic strategies.

Core Principles: Tracing the Path of this compound

L-alanine, a non-essential amino acid, occupies a central position in cellular metabolism, acting as a critical link between glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.[1] The strategic placement of the 13C label on the second carbon of L-alanine allows for the precise tracking of its metabolic fate.

The primary metabolic transformation of L-alanine is its reversible conversion to pyruvate, a reaction catalyzed by the enzyme Alanine Aminotransferase (ALT), also known as serum glutamate-pyruvate transaminase (SGPT).[2] This transamination reaction involves the transfer of the amino group from L-alanine to α-ketoglutarate, yielding pyruvate and glutamate.[2]

When this compound is introduced into a biological system, the 13C label is transferred to the second carbon of pyruvate (Pyruvate M+1). This labeled pyruvate can then enter several key metabolic pathways:

-

Tricarboxylic Acid (TCA) Cycle: Labeled pyruvate can be converted to Acetyl-CoA by the pyruvate dehydrogenase complex, introducing the 13C label into the TCA cycle.[3] Subsequent turns of the cycle will distribute the label throughout the TCA cycle intermediates.

-

Gluconeogenesis: In tissues such as the liver, labeled pyruvate can be a substrate for gluconeogenesis, leading to the incorporation of the 13C label into newly synthesized glucose.[3]

-

Lactate Production: Pyruvate can be reduced to lactate by lactate dehydrogenase, resulting in the formation of Lactate M+1.

By measuring the incorporation of the 13C label into these downstream metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the rates (fluxes) of these metabolic pathways.

Quantitative Data Presentation

The analysis of mass isotopomer distribution (MID) is central to 13C-MFA. The following tables provide illustrative examples of quantitative data that can be obtained from an this compound tracer experiment in a cancer cell line. These tables showcase the fractional abundance of different isotopologues (molecules with different numbers of 13C atoms) for key metabolites.

Table 1: Illustrative Mass Isotopomer Distribution of Pyruvate and Lactate

| Metabolite | Isotopologue | Fractional Abundance (%) |

| Pyruvate | M+0 | 65 |

| M+1 | 35 | |

| Lactate | M+0 | 70 |

| M+1 | 30 | |

| M+0 represents the unlabeled metabolite, and M+1 represents the metabolite with one 13C atom. |

Table 2: Illustrative Mass Isotopomer Distribution of TCA Cycle Intermediates

| Metabolite | Isotopologue | Fractional Abundance (%) |

| Citrate | M+0 | 80 |

| M+1 | 15 | |

| M+2 | 5 | |

| α-Ketoglutarate | M+0 | 85 |

| M+1 | 12 | |

| M+2 | 3 | |

| Malate | M+0 | 75 |

| M+1 | 20 | |

| M+2 | 5 | |

| M+n represents the isotopologue with 'n' 13C atoms. Data are for illustrative purposes and will vary based on the biological system and experimental conditions. |

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for obtaining reliable and reproducible data in metabolic tracer studies. Below are detailed protocols for in vitro and in vivo experiments using this compound.

In Vitro Labeling of Cultured Mammalian Cells

This protocol outlines the general procedure for labeling cultured mammalian cells with this compound for metabolic flux analysis.

Materials:

-

Cultured mammalian cells

-

Complete growth medium

-

Labeling medium (e.g., DMEM without alanine, supplemented with dialyzed FBS, glutamine, and this compound)

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C

-

6-well cell culture plates

-

Liquid nitrogen or dry ice

-

Ice-cold 80% methanol

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Culture in complete growth medium at 37°C and 5% CO₂.

-

Media Change: Once cells reach the desired confluency, aspirate the growth medium.

-

Wash: Gently wash the cells twice with pre-warmed PBS to remove residual unlabeled alanine.

-

Labeling: Add 1 mL of pre-warmed this compound labeling medium to each well. The concentration of the tracer and the labeling duration should be optimized for the specific cell type and experimental question.

-

Metabolism Quenching and Metabolite Extraction:

-

Aspirate the labeling medium.

-

Immediately place the plate on dry ice or in a liquid nitrogen bath to quench metabolic activity.

-

Add 1 mL of ice-cold 80% methanol to each well.

-

Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

-

Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.

-

-

Sample Processing:

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant, which contains the polar metabolites, to a new tube.

-

Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

-

Store the dried extracts at -80°C until analysis by mass spectrometry or NMR.

-

In Vivo Labeling in a Mouse Model

This protocol describes a general procedure for administering this compound to mice to trace its metabolism in various tissues.

Materials:

-

Mice (strain and age appropriate for the study)

-

This compound sterile solution for injection (e.g., dissolved in saline)

-

Anesthesia (e.g., isoflurane)

-

Surgical tools

-

Liquid nitrogen

-

Homogenizer

-

Ice-cold 80% methanol

Procedure:

-

Animal Preparation: Acclimatize mice to the experimental conditions. Depending on the study's objective, fasting may be required to reduce variability from dietary nutrient intake.

-

Tracer Administration: Administer the this compound solution via an appropriate route, such as intraperitoneal (IP) injection or intravenous (IV) infusion. The dosage and administration period should be optimized based on previous studies or pilot experiments.

-

Tissue Harvest: At the designated time point after tracer administration, anesthetize the mouse and surgically resect the tissues of interest as quickly as possible.

-

Quenching: Immediately freeze-clamp the harvested tissues in liquid nitrogen to halt all metabolic activity.

-

Sample Storage: Store the frozen tissues at -80°C until metabolite extraction.

-

Metabolite Extraction:

-

Weigh the frozen tissue.

-

Homogenize the tissue in a pre-chilled tube with a volume of cold extraction solvent (e.g., 1 mL of 80% methanol per 50 mg of tissue).

-

Incubate at -20°C for at least 1 hour to precipitate proteins.

-

-

Sample Processing:

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant for analysis.

-

Dry the extracts and prepare for MS or NMR analysis as described in the in vitro protocol.

-

Visualization of Pathways and Workflows

Metabolic Fate of this compound

The following diagram illustrates the primary metabolic pathways traced by this compound. The 13C label is tracked from L-alanine to pyruvate and its subsequent entry into the TCA cycle.

General Experimental Workflow

The diagram below outlines the generalized workflow for a metabolic tracer study using this compound, from experimental setup to data analysis.

Conclusion

This compound is a powerful and versatile tracer for interrogating central carbon metabolism. Its ability to specifically label the pyruvate pool provides a clear and quantifiable measure of the contributions of alanine to the TCA cycle, gluconeogenesis, and lactate production. This in-depth technical guide provides the foundational knowledge, experimental protocols, and illustrative data necessary for researchers, scientists, and drug development professionals to effectively utilize this compound in their metabolic tracer studies. Careful experimental design, rigorous adherence to protocols, and sophisticated data analysis will undoubtedly lead to novel insights into the metabolic underpinnings of various physiological and pathological states, ultimately advancing the development of new diagnostic and therapeutic strategies.

References

An In-depth Technical Guide to the Role of L-Alanine-2-13C in Tracking Central Carbon Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable technique for elucidating the intricate network of metabolic pathways that govern cellular function. By introducing molecules enriched with stable isotopes like Carbon-13 (¹³C), researchers can track the journey of atoms through metabolic reactions, providing a dynamic view of cellular physiology.[1] L-Alanine, a non-essential amino acid, occupies a unique position in metabolism, acting as a critical nexus between glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.[2] This central role makes isotopically labeled alanine an invaluable tool for probing cellular energetics and biosynthesis.[2]

Specifically, L-Alanine-2-¹³C, with its label on the alpha-carbon, offers a precise method for investigating key metabolic fluxes. When introduced into a biological system, the ¹³C label is transferred through a series of enzymatic reactions, allowing for the detailed mapping of carbon transitions.[1] This guide provides a comprehensive overview of the application of L-Alanine-2-¹³C in tracking central carbon metabolism, complete with detailed experimental protocols, data interpretation guidelines, and visual representations of the underlying biochemical processes.

Core Concepts: The Metabolic Journey of the ¹³C Label

The utility of L-Alanine-2-¹³C as a tracer stems from its direct conversion to pyruvate via alanine aminotransferase (ALT). This reaction is a pivotal entry point into central carbon metabolism.

-

Alanine to Pyruvate Conversion: The ALT enzyme catalyzes the transfer of the amino group from L-alanine to α-ketoglutarate, yielding pyruvate and glutamate.[3] In this process, the carbon backbone of alanine is conserved, meaning that L-Alanine-2-¹³C is converted to Pyruvate-2-¹³C.

-

Entry into the TCA Cycle: The newly formed Pyruvate-2-¹³C can then enter the mitochondria and be metabolized through two primary routes:

-

Pyruvate Dehydrogenase (PDH): Pyruvate is decarboxylated to form Acetyl-CoA, with the ¹³C label now on the methyl carbon (Acetyl-CoA-C2-¹³C). This Acetyl-CoA then condenses with oxaloacetate to enter the TCA cycle, leading to ¹³C labeling in citrate and subsequent TCA intermediates.

-

Pyruvate Carboxylase (PC): Pyruvate is carboxylated to form oxaloacetate, an anaplerotic reaction that replenishes TCA cycle intermediates. In this case, L-Alanine-2-¹³C gives rise to Oxaloacetate-2-¹³C.

-

By analyzing the distribution of the ¹³C label in TCA cycle metabolites, researchers can quantify the relative activities of these pathways.

Key Metabolic Pathways Traced with L-Alanine-2-¹³C

The diagram below illustrates the primary metabolic fate of the carbon-13 label from L-Alanine-2-¹³C as it integrates into central carbon metabolism.

Experimental Protocols

Precise and consistent experimental methodology is critical for obtaining reliable and interpretable data from ¹³C tracing studies.

Protocol 1: In Vitro Metabolic Labeling of Cultured Cells

This protocol outlines the steps for labeling adherent mammalian cells with L-Alanine-2-¹³C.

Materials:

-

Adherent cells of interest

-

Complete growth medium

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C

-

Labeling medium: Custom medium lacking alanine, supplemented with L-Alanine-2-¹³C at the desired concentration

-

6-well cell culture plates

-

Liquid nitrogen or dry ice

-

Ice-cold 80% methanol (-80°C)

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach approximately 80% confluency at the time of harvest. Culture in complete growth medium at 37°C and 5% CO₂.

-

Media Change: Once cells reach the desired confluency, aspirate the growth medium.

-

Wash: Gently wash the cells twice with pre-warmed PBS to remove residual unlabeled alanine.

-

Labeling: Add 1 mL of pre-warmed L-Alanine-2-¹³C labeling medium to each well. Incubate for a predetermined duration (e.g., minutes to hours) to allow for the incorporation of the label into downstream metabolites. The time required to reach isotopic steady state can vary from minutes for glycolytic intermediates to several hours for TCA cycle intermediates.

-

Metabolism Quenching: To halt all enzymatic activity, aspirate the labeling medium and immediately place the plate on dry ice or in a liquid nitrogen bath. This step is critical to prevent metabolic changes during sample collection.

-

Metabolite Extraction: a. Add 1 mL of ice-cold 80% methanol to each well. b. Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube. c. Vortex the suspension thoroughly. d. Incubate at -20°C for at least 1 hour to precipitate proteins.

-

Sample Processing: a. Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins. b. Collect the supernatant containing the polar metabolites for analysis. c. Dry the extracts using a vacuum concentrator and prepare for analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: In Vivo Metabolic Labeling

This protocol provides a general framework for in vivo labeling studies in animal models, such as mice.

Materials:

-

Animal model (e.g., mouse)

-

L-Alanine-2-¹³C solution for injection or infusion

-

Anesthesia

-

Surgical tools for tissue collection

-

Liquid nitrogen

-

Homogenization buffer (e.g., ice-cold 80% methanol)

-

Tissue homogenizer

Procedure:

-

Tracer Administration: Administer the L-Alanine-2-¹³C tracer to the animal. Common methods include intraperitoneal (i.p.) injection, tail vein infusion, or oral gavage. The choice of method and dosage depends on the specific research question and the desired labeling kinetics.

-

Labeling Period: Allow the tracer to circulate and be metabolized for a defined period. This can range from minutes to hours, depending on the metabolic pathways under investigation.

-

Tissue Collection: At the designated time point, anesthetize the animal and surgically excise the tissue(s) of interest.

-

Quenching: Immediately freeze-clamp the collected tissue in liquid nitrogen to quench metabolism.

-

Homogenization and Extraction: a. Weigh the frozen tissue. b. Homogenize the tissue in a pre-chilled homogenization buffer (e.g., 3-5 volumes of ice-cold 80% methanol). c. Follow steps 7a-7c from the in vitro protocol for sample processing.

Data Presentation and Analysis

Quantitative data from ¹³C labeling experiments are typically presented as the Mass Isotopologue Distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.), where 'M' is the mass of the unlabeled metabolite.

Table 1: Hypothetical Mass Isotopologue Distribution (MID) in Cancer Cells Labeled with L-Alanine-2-¹³C

The table below shows hypothetical MID data for key metabolites in the TCA cycle after a 4-hour labeling period. This illustrates how L-Alanine-2-¹³C contributes to the carbon pools of these intermediates.

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | Interpretation |

| Pyruvate | 45 | 50 | 5 | 0 | Significant labeling (M+1) from direct conversion of L-Alanine-2-¹³C. |

| Citrate | 60 | 35 | 5 | 0 | M+1 arises from the condensation of unlabeled oxaloacetate with Acetyl-CoA-2-¹³C (from PDH). |

| α-Ketoglutarate | 62 | 33 | 5 | 0 | Label propagation from M+1 citrate through the TCA cycle. |

| Malate | 65 | 25 | 10 | 0 | M+1 reflects continued TCA cycle turnover. M+2 could indicate a second turn of the cycle. |

| Aspartate | 63 | 27 | 10 | 0 | Aspartate is derived from oxaloacetate, reflecting the labeling state of the TCA cycle. |

Note: Data are for illustrative purposes and will vary based on the biological system and experimental conditions.

Visualization of Workflows and Relationships

General Experimental Workflow

The following diagram outlines the typical workflow for a ¹³C metabolic flux analysis experiment.

References

L-Alanine-2-13C in Cellular Metabolism Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of L-Alanine-2-13C in the study of cellular metabolism. L-Alanine, a non-essential amino acid, plays a pivotal role in the intersection of glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism. The use of L-Alanine labeled with a stable isotope at the second carbon (this compound) offers a powerful tool for tracing metabolic pathways and quantifying fluxes, providing critical insights into cellular physiology and disease states.

Core Principles of 13C Isotope Tracing with this compound

Stable isotope tracing is a technique that utilizes non-radioactive heavy isotopes, such as Carbon-13 (¹³C), to follow the metabolic fate of a particular molecule.[1] When cells are cultured in a medium containing this compound, the labeled carbon is incorporated into various downstream metabolites. By using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), researchers can track the distribution of the ¹³C label, allowing for the elucidation of metabolic pathways and the quantification of their activities, a method known as 13C Metabolic Flux Analysis (13C-MFA).[2][3]

The specificity of the label at the C-2 position of alanine is crucial. Through the action of alanine aminotransferase (ALT), L-alanine is reversibly converted to pyruvate. The 13C label from this compound will be transferred to the C-2 position of pyruvate. This labeled pyruvate can then enter the TCA cycle or be used in other biosynthetic pathways, allowing for precise tracking of its metabolic fate.

Key Applications in Cellular Metabolism Research

The use of this compound as a tracer has several key applications in metabolic research:

-

Tricarboxylic Acid (TCA) Cycle Flux Analysis: this compound is readily converted to [2-13C]pyruvate, which can then be decarboxylated by the pyruvate dehydrogenase complex to form [1-13C]acetyl-CoA and enter the TCA cycle. Alternatively, it can be carboxylated by pyruvate carboxylase to form [2-13C]oxaloacetate, an anaplerotic reaction. Tracking the distribution of the 13C label in TCA cycle intermediates provides a quantitative measure of the activity of these pathways.[4]

-

Gluconeogenesis: In tissues like the liver, alanine is a major substrate for gluconeogenesis. This compound can be used to trace the contribution of alanine to glucose production.[4]

-

Amino Acid Metabolism: The transamination of alanine is a key link between amino acid and carbohydrate metabolism. This compound can be used to study the dynamics of this and other related amino acid transformations.

-

Cancer Metabolism: Cancer cells often exhibit altered metabolic pathways. Tracing with this compound can help to identify these metabolic shifts, providing potential targets for therapeutic intervention.

-

Neurobiology: Investigating the metabolic interplay between different brain cell types, such as neurons and astrocytes, can be facilitated by using 13C-labeled alanine to study neurotransmitter metabolism.

-

Drug Development: The metabolic effects of drug candidates can be assessed by using this compound tracing to understand their mechanism of action and potential off-target effects.

Experimental Protocols

A successful metabolic labeling experiment with this compound requires careful planning and execution. Below are detailed methodologies for key experimental steps.

Cell Culture and Labeling

This protocol outlines the general procedure for labeling cultured cells with this compound.

Materials:

-

Cultured cells of interest

-

Complete growth medium

-

Phosphate-buffered saline (PBS), pre-warmed

-

Labeling medium: Growth medium lacking unlabeled L-alanine, supplemented with a known concentration of this compound (the exact concentration should be optimized for the specific cell line and experimental goals)

-

6-well cell culture plates

-

Dry ice or liquid nitrogen

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Culture in complete growth medium at 37°C and 5% CO₂.

-

Media Change: Once cells reach the desired confluency, aspirate the growth medium.

-

Wash: Gently wash the cells twice with pre-warmed PBS to remove any remaining unlabeled alanine.

-

Labeling: Add 1 mL of pre-warmed this compound labeling medium to each well.

-

Incubation: Incubate the cells for a sufficient period to approach isotopic steady state, where the fractional labeling of intracellular metabolites becomes constant. This duration is dependent on the turnover rates of the metabolite pools and should be determined empirically for each cell line, but is often on the order of several cell doubling times.

Metabolism Quenching and Metabolite Extraction

Rapidly halting metabolic activity is critical for accurately capturing the isotopic enrichment of intracellular metabolites.

Materials:

-

Labeled cells in 6-well plates

-

Ice-cold 80% methanol (-80°C)

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Aspirate Labeling Medium: Quickly remove the labeling medium from the wells.

-

Quench Metabolism: Immediately place the plate on dry ice or in a liquid nitrogen bath to instantly stop all metabolic activity.

-

Add Extraction Solvent: Add 1 mL of ice-cold 80% methanol to each well.

-

Scrape Cells: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

-

Vortex and Incubate: Vortex the samples thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.

-

Sample Processing: a. Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. b. Transfer the supernatant, which contains the polar metabolites, to a new tube. c. The supernatant can then be dried down and reconstituted in an appropriate solvent for NMR or MS analysis.

Analytical Techniques for Isotopic Enrichment Analysis

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for determining the mass isotopomer distribution (MID) of metabolites.

General Workflow:

-

Sample Preparation: The extracted metabolites are often chemically derivatized to increase their volatility and thermal stability for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

Chromatographic Separation: The derivatized sample is injected into a gas chromatograph to separate the different metabolites.

-

Mass Analysis: The separated metabolites are then introduced into the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectra show the relative abundance of different mass isotopomers for each metabolite (e.g., M+0 for the unlabeled metabolite, M+1 for the metabolite with one 13C atom, etc.). This data is then corrected for the natural abundance of 13C to determine the fractional enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides positional information about the location of the 13C label within a molecule, which can be highly advantageous for elucidating complex metabolic pathways.

General Workflow:

-

Sample Preparation: Dried metabolite extracts are resuspended in a deuterated solvent (e.g., D₂O) containing an internal standard.

-

NMR Data Acquisition: 1D and 2D 13C NMR spectra are acquired on a high-resolution NMR spectrometer.

-

Data Analysis: The chemical shifts and coupling patterns in the NMR spectra are used to identify the labeled metabolites and the specific carbon positions that are enriched with 13C.

Data Presentation: Quantitative Analysis of Metabolic Flux

The primary output of a 13C tracing experiment is the mass isotopomer distribution (MID) of key metabolites. This data can then be used in computational models to estimate metabolic fluxes. Below are illustrative tables of how quantitative data from an this compound tracing experiment would be presented.

Table 1: Illustrative Mass Isotopomer Distribution of Key Metabolites after Labeling with this compound

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |

| Pyruvate | 60 | 40 | 0 | 0 |

| Lactate | 60 | 40 | 0 | 0 |

| Citrate | 55 | 35 | 10 | 0 |

| α-Ketoglutarate | 58 | 32 | 10 | 0 |

| Malate | 50 | 30 | 20 | 0 |

| Aspartate | 52 | 28 | 20 | 0 |

| Glutamate | 56 | 30 | 14 | 0 |

Note: Data are for illustrative purposes and will vary based on the biological system and experimental conditions.

Table 2: Estimated Relative Metabolic Fluxes Based on this compound Tracing

| Metabolic Flux | Relative Flux (Control) | Relative Flux (Treatment) |

| Pyruvate Dehydrogenase | 100 | 80 |

| Pyruvate Carboxylase | 20 | 35 |

| TCA Cycle Turnover | 100 | 110 |

| Anaplerosis/Cataplerosis | 15 | 25 |

Note: Fluxes are normalized to the pyruvate dehydrogenase flux in the control condition. Data is illustrative.

Visualization of Workflows and Pathways

Experimental Workflow

Metabolic Pathways

Signaling Pathways

L-alanine metabolism can influence key cellular signaling pathways that regulate growth and energy homeostasis, such as the AMPK and mTOR pathways.

Conclusion

This compound is a versatile and powerful tracer for dissecting central carbon metabolism. Its application in 13C-MFA provides a quantitative framework for understanding metabolic fluxes in both physiological and pathological states. The detailed protocols and data interpretation guidelines presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to design and execute robust metabolic tracing experiments, ultimately leading to a deeper understanding of cellular metabolism and the identification of new therapeutic strategies. The ability of L-alanine to modulate key energy-sensing pathways like AMPK and mTOR further highlights its importance in cellular homeostasis and disease.

References

An In-Depth Technical Guide to Stable Isotope Labeling with L-Alanine-2-13C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with L-Alanine-2-13C is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes in biological systems. By introducing a non-radioactive, heavy isotope of carbon at a specific position within the alanine molecule, researchers can trace the fate of this carbon atom as it is incorporated into downstream metabolites. This technical guide provides a comprehensive overview of the principles, applications, experimental protocols, and data interpretation associated with the use of this compound in metabolic research.

Alanine occupies a central node in cellular metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.[1] L-Alanine is readily converted to pyruvate, a key intermediate that can be directed towards gluconeogenesis or enter the TCA cycle for energy production and biosynthesis.[1] The use of this compound allows for the precise tracking of the second carbon of alanine, providing valuable insights into the relative activities of these interconnected pathways. This makes it an invaluable tool for studying metabolic reprogramming in various diseases, including cancer, and for assessing the mechanism of action of novel therapeutic agents.[1][2]

Core Applications

The primary applications of stable isotope labeling with this compound include:

-

Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions to understand how cells utilize nutrients and regulate their metabolism under different conditions.[2]

-

Tracing Gluconeogenesis: Determining the contribution of amino acids to the de novo synthesis of glucose, a critical process in maintaining blood glucose homeostasis.

-

Interrogating the TCA Cycle: Assessing the entry of pyruvate into the TCA cycle via pyruvate dehydrogenase and pyruvate carboxylase, providing insights into cellular energy status and biosynthetic activity.

-

Drug Development: Evaluating the metabolic effects of drug candidates to elucidate their mechanisms of action and identify potential off-target effects.

Data Presentation: Mass Isotopomer Distribution Analysis

The quantitative data from this compound labeling experiments are typically presented as the mass isotopologue distribution (MID) of key metabolites. The MID represents the fractional abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.), where 'M' is the mass of the unlabeled metabolite. The tables below present hypothetical MID data for several key metabolites following labeling with this compound in a cancer cell line, both in a control state and after treatment with a metabolic inhibitor.

Table 1: Mass Isotopologue Distribution of Pyruvate and Lactate

| Metabolite | Isotopologue | Control Cells (Fractional Abundance) | Drug-Treated Cells (Fractional Abundance) |

| Pyruvate | M+0 | 0.45 | 0.60 |

| M+1 | 0.50 | 0.35 | |

| M+2 | 0.05 | 0.05 | |

| Lactate | M+0 | 0.48 | 0.62 |

| M+1 | 0.48 | 0.34 | |

| M+2 | 0.04 | 0.04 |

This hypothetical data illustrates a decrease in the M+1 isotopologues of pyruvate and lactate in drug-treated cells, suggesting a reduction in the conversion of this compound to these metabolites.

Table 2: Mass Isotopologue Distribution of TCA Cycle Intermediates

| Metabolite | Isotopologue | Control Cells (Fractional Abundance) | Drug-Treated Cells (Fractional Abundance) |

| Citrate | M+0 | 0.60 | 0.75 |

| M+1 | 0.25 | 0.15 | |

| M+2 | 0.10 | 0.07 | |

| M+3 | 0.05 | 0.03 | |

| Malate | M+0 | 0.55 | 0.70 |

| M+1 | 0.30 | 0.20 | |

| M+2 | 0.12 | 0.08 | |

| M+3 | 0.03 | 0.02 |

This hypothetical data shows a general decrease in the fractional abundance of labeled isotopologues of citrate and malate in drug-treated cells, indicating a reduced entry of the 13C label from this compound into the TCA cycle.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results in stable isotope labeling experiments. The following protocols provide a general framework for cell culture, labeling, metabolite extraction, and sample preparation for mass spectrometry analysis.

Protocol 1: Cell Culture and Labeling with this compound

Materials:

-

Mammalian cell line of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS)

-

This compound

-

Phosphate-buffered saline (PBS)

-

6-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Culture in complete growth medium at 37°C and 5% CO₂.

-

Media Preparation: Prepare the labeling medium by supplementing base medium (lacking unlabeled alanine) with this compound at the desired concentration (e.g., the same concentration as alanine in the complete growth medium) and dialyzed FBS.

-

Media Change: Once cells reach the desired confluency, aspirate the growth medium.

-

Wash: Gently wash the cells twice with pre-warmed PBS to remove any remaining unlabeled alanine.

-

Labeling: Add 1 mL of pre-warmed this compound labeling medium to each well.

-

Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the 13C label into downstream metabolites. The optimal incubation time will vary depending on the metabolic pathway of interest and the turnover rate of the target metabolites and should be determined empirically.

Protocol 2: Metabolism Quenching and Metabolite Extraction

Materials:

-

Liquid nitrogen or dry ice

-

80% Methanol (pre-chilled to -80°C)

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Quenching: To halt metabolic activity, aspirate the labeling medium and immediately place the plate on dry ice or in a liquid nitrogen bath.

-

Extraction: Add 1 mL of ice-cold 80% methanol to each well.

-

Cell Lysis: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

-

Vortexing: Vortex the samples thoroughly to ensure complete cell lysis and protein precipitation.

-

Incubation: Incubate the samples at -20°C for at least 1 hour to further precipitate proteins.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

-

Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

-

Storage: Store the dried metabolite extracts at -80°C until analysis.

Protocol 3: Sample Preparation for GC-MS Analysis

Materials:

-

Pyridine

-

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS)

-

Heating block or oven

Procedure:

-

Derivatization: Resuspend the dried metabolite extract in 50 µL of pyridine.

-

Add 50 µL of MTBSTFA + 1% TBDMCS to the sample.

-

Incubation: Incubate the samples at 60°C for 1 hour to allow for complete derivatization.

-

Analysis: Analyze the derivatized samples by Gas Chromatography-Mass Spectrometry (GC-MS).

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a generalized experimental workflow for this compound labeling experiments.

Conclusion

Stable isotope labeling with this compound is a versatile and powerful technique for probing central carbon metabolism. The ability to trace the fate of a specific carbon atom provides a high-resolution view of metabolic fluxes through glycolysis, gluconeogenesis, and the TCA cycle. The detailed protocols and data presentation formats provided in this guide offer a framework for researchers, scientists, and drug development professionals to design, execute, and interpret these informative experiments. The insights gained from this compound tracing can significantly advance our understanding of metabolic regulation in health and disease, and contribute to the development of novel therapeutic strategies that target metabolic vulnerabilities.

References

Exploring Gluconeogenesis with L-Alanine-2-13C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of L-Alanine-2-13C as a stable isotope tracer for investigating gluconeogenesis. Alanine plays a pivotal role in intermediary metabolism, serving as a key link between glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.[1] The use of 13C-labeled alanine allows for the precise tracing of carbon atoms as they are incorporated into glucose and other downstream metabolites, offering valuable insights into the regulation and flux of gluconeogenic pathways in both healthy and diseased states.[1][2]

The Role of Alanine in Gluconeogenesis

Alanine is a primary gluconeogenic amino acid, primarily released by skeletal muscle and taken up by the liver for glucose production.[2][3] The carbon skeleton of alanine is converted to pyruvate, a direct precursor for the gluconeogenic pathway. This process is central to maintaining glucose homeostasis, particularly during periods of fasting or prolonged exercise. The key enzymatic steps involved in the conversion of alanine to glucose are outlined below.

Key Metabolic Pathways and Enzymes

The journey of the 13C label from this compound to glucose involves several key enzymes and metabolic pathways. The initial and most critical step is the conversion of alanine to pyruvate, catalyzed by Alanine Transaminase (ALT) . This reaction involves the transfer of the amino group from alanine to α-ketoglutarate, yielding pyruvate and glutamate.

Once pyruvate is formed, it enters the mitochondria and is carboxylated by Pyruvate Carboxylase (PC) to form oxaloacetate. Oxaloacetate is then converted to phosphoenolpyruvate (PEP) by Phosphoenolpyruvate Carboxykinase (PEPCK) , a rate-limiting step in gluconeogenesis. PEP then proceeds through the reversed steps of glycolysis to ultimately form glucose.

The use of position-specific labeled alanine, such as this compound or L-Alanine-3-13C, allows for the detailed investigation of futile cycling between pyruvate and PEP. By tracking the scrambling of the 13C label from the C3 to the C2 position of alanine, the flux through pyruvate kinase can be quantified relative to the gluconeogenic flux.

dot

Caption: Metabolic pathway of this compound to glucose.

Experimental Protocols

In Vitro Studies with Primary Hepatocytes

This protocol outlines a general procedure for tracing gluconeogenesis from this compound in primary hepatocytes.

1. Hepatocyte Isolation and Culture:

-

Isolate primary hepatocytes from a suitable animal model (e.g., rat, mouse) using a collagenase perfusion method.

-

Plate the isolated hepatocytes on collagen-coated plates and culture in appropriate media (e.g., Williams' Medium E) supplemented with fetal bovine serum and antibiotics.

-

Allow cells to attach and form a monolayer.

2. Isotope Labeling:

-

After cell attachment, wash the hepatocytes with phosphate-buffered saline (PBS).

-

Incubate the cells in a glucose-free medium (e.g., Krebs-Ringer bicarbonate buffer) supplemented with gluconeogenic precursors, including a defined concentration of this compound (e.g., 2-10 mM).

-

Incubate for a specified period (e.g., 30-120 minutes) at 37°C in a humidified incubator with 5% CO2.

3. Metabolite Extraction:

-

At the end of the incubation period, rapidly quench the metabolism by aspirating the medium and adding a cold extraction solvent (e.g., 80% methanol) to the cell monolayer.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein and cell debris.

-

Collect the supernatant containing the extracted metabolites.

4. Sample Preparation for Analysis:

-

Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extracts in a suitable solvent for either Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy analysis.

In Vivo Studies in Animal Models

This protocol provides a general workflow for in vivo tracing of gluconeogenesis using this compound in a mouse model.

1. Animal Preparation:

-

Acclimate the animals to the experimental conditions.

-

Fast the animals overnight (e.g., 12-16 hours) to induce a gluconeogenic state.

2. Tracer Infusion:

-

Anesthetize the animal.

-

Perform a primed-constant infusion of this compound via a catheterized vein (e.g., tail vein). The priming bolus helps to rapidly achieve isotopic steady-state.

3. Blood and Tissue Sampling:

-

Collect blood samples at baseline and at multiple time points during the infusion to monitor plasma glucose and alanine enrichment.

-

At the end of the infusion period, euthanize the animal and rapidly clamp-freeze tissues of interest (e.g., liver, kidney) using Wollenberger clamps pre-chilled in liquid nitrogen to halt metabolic activity.

-

Store tissues at -80°C until metabolite extraction.

4. Metabolite Extraction from Tissues:

-

Pulverize the frozen tissue under liquid nitrogen.

-

Homogenize the powdered tissue in a cold extraction solvent (e.g., 80% methanol).

-

Follow the subsequent steps for metabolite extraction as described in the in vitro protocol.

dot

Caption: General experimental workflow for this compound tracing.

Data Presentation

The quantitative data obtained from this compound tracing experiments can be summarized to compare gluconeogenic flux under different physiological or pathological conditions.

| Parameter | Condition A (e.g., Control) | Condition B (e.g., Diabetic Model) | Reference |

| Gluconeogenic Flux from Alanine (μmol/kg/min) | |||

| In Vivo Mouse Model | Value ± SEM | Value ± SEM | |

| Contribution of Alanine to Glucose Production (%) | |||

| In Vivo Human Study | Range | Range (if available) | |

| Pyruvate Kinase Flux (% of Gluconeogenic Flux) | |||

| In Vitro Hepatocytes | Value | Value | |

| 13C Enrichment in Glucose from 13C-Alanine | |||

| In Vitro Hepatocytes | Value ± SEM | Value ± SEM |

Note: The values in this table are placeholders and should be populated with data from specific studies.

Data Analysis and Interpretation

The analysis of 13C enrichment in metabolites is typically performed using LC-MS or NMR spectroscopy.

-

LC-MS: Provides high sensitivity and is well-suited for measuring the mass isotopomer distribution (MID) of various metabolites. The MID reveals the number of 13C atoms incorporated into each molecule.

-

NMR Spectroscopy: Offers detailed information about the positional incorporation of 13C atoms within a molecule, which is crucial for resolving complex metabolic pathways and futile cycles.

The resulting isotopic labeling data is then used in metabolic flux analysis (MFA) to calculate the rates of metabolic reactions. MFA models integrate the labeling data with a stoichiometric model of the metabolic network to estimate intracellular fluxes.

Conclusion

This compound is a powerful and versatile tracer for the in-depth investigation of gluconeogenesis. By combining stable isotope labeling with advanced analytical techniques like LC-MS and NMR, and computational modeling through MFA, researchers can gain detailed quantitative insights into the regulation of glucose production. This approach is invaluable for understanding the metabolic basis of diseases such as type 2 diabetes and for the development of novel therapeutic strategies targeting hepatic glucose metabolism. Careful experimental design, particularly concerning labeling duration and sample preparation, is critical for obtaining high-quality, interpretable data.

References

A Technical Guide to Metabolic Flux Analysis Using L-Alanine-2-13C

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles of Metabolic Flux Analysis (MFA) utilizing L-Alanine-2-13C as a stable isotope tracer. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to design, execute, and interpret MFA experiments for elucidating cellular metabolism.

Fundamental Principles of 13C Metabolic Flux Analysis (13C-MFA)

Metabolic Flux Analysis (MFA) is a powerful methodology for quantifying the rates (fluxes) of metabolic reactions within a biological system.[1][2] By introducing a substrate labeled with a stable isotope, such as Carbon-13 (¹³C), into a cell culture or in vivo model, researchers can trace the path of the labeled atoms through various metabolic pathways.[1] The distribution of these isotopes in downstream metabolites provides a detailed snapshot of the cellular metabolic phenotype.[2]

L-Alanine plays a pivotal role in cellular metabolism, acting as a key link between glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism. When this compound is introduced, the ¹³C label on the second carbon is transferred to other molecules through metabolic reactions. By measuring the incorporation of this label into various metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the fluxes through interconnected pathways can be determined.

The general workflow for a ¹³C-MFA experiment consists of five main stages: experimental design, tracer experiment, isotopic labeling measurement, flux estimation, and statistical analysis. Careful planning and execution at each stage are critical for obtaining accurate and meaningful results.

Experimental Design and Protocols

A well-designed experiment is crucial for a successful MFA study. Key considerations include the choice of isotopic tracer, the duration of the labeling experiment, and the analytical methods for measuring isotopic enrichment.

Tracer Selection: this compound

This compound is a valuable tracer for several reasons:

-

Direct link to Pyruvate: Alanine is readily and reversibly converted to pyruvate via the enzyme alanine aminotransferase (ALT). This provides a direct entry point for the ¹³C label into central carbon metabolism.

-

Probing Anaplerosis and Gluconeogenesis: The labeled pyruvate can enter the TCA cycle or be used for gluconeogenesis, allowing for the quantification of these critical pathways.

-

Complementary to Glucose Tracers: Using this compound in parallel with ¹³C-labeled glucose tracers can provide a more comprehensive picture of cellular metabolism by interrogating pathways from different entry points.

Experimental Workflow

The following diagram outlines a generalized workflow for an in vitro MFA experiment using this compound.

Detailed Experimental Protocol: In Vitro Labeling

This protocol is a generalized procedure for labeling adherent mammalian cells with this compound. Optimization may be required for different cell lines and experimental conditions.

Materials:

-

Adherent cells of interest

-

Complete growth medium

-

Labeling medium: Growth medium lacking unlabeled alanine, supplemented with a known concentration of this compound (e.g., 200 µM)

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C

-

-80°C methanol

-

Cell scrapers

-

Microcentrifuge tubes

-

Liquid nitrogen or dry ice

Procedure:

-

Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase and reach approximately 80% confluency at the time of harvest.

-

Media Exchange: When cells reach the desired confluency, aspirate the complete growth medium.

-

Washing: Gently wash the cells twice with pre-warmed PBS to remove any remaining unlabeled alanine.

-

Labeling: Add the pre-warmed this compound labeling medium to each well.

-

Incubation: Incubate the cells for a predetermined duration to allow for the incorporation of the ¹³C label and to reach an isotopic steady state. This time can range from a few hours to over 24 hours, depending on the cell type and the metabolic pathways of interest.

-

Metabolism Quenching: To halt all enzymatic activity, aspirate the labeling medium and immediately place the plate on dry ice or in liquid nitrogen.

-

Metabolite Extraction:

-

Add ice-cold 80% methanol to each well.

-

Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Vortex the tubes thoroughly and incubate at -20°C for at least one hour to precipitate proteins.

-

-

Sample Processing:

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant, which contains the polar metabolites, to a new tube.

-

The extracts can then be dried and reconstituted in an appropriate solvent for analysis by mass spectrometry.

-

Metabolic Pathways Traced by this compound

The ¹³C label from this compound is primarily introduced into the central carbon metabolism through its conversion to pyruvate. The following diagram illustrates the key metabolic fates of the labeled carbon atom.

References

An In-depth Technical Guide to L-Alanine-2-13C for In Vitro Amino Acid Metabolism Studies

Abstract

Stable isotope tracing has become an indispensable tool for elucidating the intricate complexities of cellular metabolism. Among the various tracers available, L-Alanine labeled with Carbon-13 at the second carbon position (L-Alanine-2-13C) offers a precise method for investigating the metabolic fate of alanine and its contributions to central carbon metabolism. Alanine's pivotal role as a nexus between glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism makes it a critical molecule for study, particularly in contexts of metabolic reprogramming such as cancer.[1] This technical guide provides a comprehensive overview of the application of this compound for in vitro studies, detailing experimental design, step-by-step protocols, data analysis techniques, and potential applications in research and drug development.

Core Principles of this compound Tracing

Metabolic flux analysis using stable isotopes like 13C allows researchers to track the journey of carbon atoms through various biochemical pathways.[1] When cells are cultured in a medium containing this compound, the labeled carbon is incorporated into the cellular metabolic network.

The journey of the 13C label begins with the transamination of L-alanine. The enzyme Alanine Aminotransferase (ALT) catalyzes the reversible transfer of an amino group from alanine to α-ketoglutarate, yielding pyruvate and glutamate.[2] When this compound is used, this reaction produces [2-13C]pyruvate.

This labeled pyruvate stands at a critical metabolic crossroads and can enter several key pathways:

-

TCA Cycle: [2-13C]pyruvate can be converted to [2-13C]acetyl-CoA by pyruvate dehydrogenase (PDH), which then enters the TCA cycle. Alternatively, it can be carboxylated to form [3-13C]oxaloacetate by pyruvate carboxylase (PC), an important anaplerotic reaction.

-

Lactate Production: [2-13C]pyruvate can be reduced to [2-13C]lactate by lactate dehydrogenase (LDH), a hallmark of the Warburg effect in cancer cells.

-

Gluconeogenesis: In relevant cell types (e.g., hepatocytes), the labeled carbon can be traced through the gluconeogenic pathway to synthesize glucose.

-

Amino Acid Synthesis: The 13C label can be incorporated into other non-essential amino acids through transamination reactions involving TCA cycle intermediates.

By using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the distribution of the 13C label in these downstream metabolites can be quantified, providing a detailed map of metabolic fluxes.

Key Metabolic Pathways Traceable with this compound

The strategic placement of the 13C label at the C2 position of alanine allows for the precise interrogation of central carbon metabolism. The diagram below illustrates the primary metabolic fate of the labeled carbon atom.

Experimental Design and Protocols

A successful stable isotope tracing experiment requires careful planning and execution. The following sections provide a detailed methodology for an in vitro experiment using this compound.

General Experimental Workflow

The overall process can be broken down into several key stages, from cell culture to data analysis.

Detailed Experimental Protocol

This protocol outlines a general procedure for labeling cultured mammalian cells. Optimization may be required depending on the cell line and experimental goals.

Materials:

-

Mammalian cell line of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640)

-

Basal medium lacking L-alanine

-

This compound (isotopic purity >99%)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

-

6-well cell culture plates

-

Ice-cold 80% Methanol (-80°C)

-

Cell scraper

-

Microcentrifuge tubes

-

Dry ice or liquid nitrogen

Procedure:

-

Cell Seeding:

-

Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest.

-

Culture in complete growth medium at 37°C and 5% CO₂.[3]

-

-

Preparation of Labeling Medium:

-

Prepare the labeling medium by supplementing the basal medium (lacking unlabeled L-alanine) with this compound at the desired concentration (typically matching the physiological concentration in standard media).

-

Add other necessary components such as dFBS, glucose, glutamine, and antibiotics.

-

Pre-warm the labeling medium to 37°C before use.

-

-

Labeling:

-

Once cells reach the desired confluency, aspirate the growth medium.

-

Gently wash the cells twice with pre-warmed PBS to remove residual unlabeled alanine.[3]

-

Add 1 mL of the pre-warmed this compound labeling medium to each well.

-

Incubate the cells for a predetermined period. The incubation time is critical and depends on the turnover rate of the metabolites of interest. A time-course experiment is recommended to determine the optimal labeling duration to reach isotopic steady state.

-

-

Metabolism Quenching:

-

To halt all enzymatic activity and accurately capture the metabolic state, rapid quenching is essential.

-

Aspirate the labeling medium from the wells.

-

Immediately place the culture plate on a bed of dry ice or in a liquid nitrogen bath.

-

-

Metabolite Extraction:

-

Add 1 mL of ice-cold 80% methanol to each well of the frozen plate.

-

Using a cell scraper, scrape the cells in the cold methanol and transfer the entire cell suspension to a pre-chilled microcentrifuge tube.

-

Vortex the tube thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.

-

-

Sample Processing:

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.

-

Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

-

Store the dried extracts at -80°C until analysis.

-

Analytical Techniques and Data Interpretation

The analysis of 13C-labeled metabolites is primarily performed using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for separating and quantifying labeled metabolites.

-

Sample Preparation: Dried metabolite extracts often require chemical derivatization (e.g., silylation) before GC-MS analysis to increase their volatility. For LC-MS, extracts are simply reconstituted in an appropriate solvent.

-

Data Acquisition: The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). The incorporation of a 13C atom increases the mass of a metabolite by approximately 1 Dalton.

-

Data Analysis: The output is a mass spectrum showing the distribution of mass isotopologues (e.g., M+0 for the unlabeled metabolite, M+1 for the metabolite with one 13C label, M+2 with two, etc.). After correcting for the natural abundance of 13C, the fractional enrichment of each metabolite can be calculated. This mass isotopomer distribution (MID) is the primary input for metabolic flux analysis software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides positional information about the 13C label within a molecule without the need for derivatization or fragmentation.

-

Sample Preparation: Dried extracts are resuspended in a deuterated solvent (e.g., D₂O) containing an internal standard. NMR generally requires higher sample concentrations than MS.

-

Data Acquisition: 1D 13C NMR spectra directly show the signals from the 13C-labeled positions. 2D NMR experiments, such as 1H-13C HSQC, can be used for more detailed analysis and to resolve overlapping signals.

-

Data Analysis: The position and intensity of the peaks in the NMR spectrum confirm the location of the 13C label and can be used to quantify the enrichment in specific positions of the molecule.

Quantitative Data Presentation

The primary output of a 13C tracing experiment is the quantification of isotopic enrichment in downstream metabolites. This data provides direct insight into the activity of the metabolic pathways connecting the tracer to the measured metabolite. The following tables present illustrative data that one would expect from an in vitro experiment using this compound in a cancer cell line known for high lactate production.

Note: The following data are for illustrative purposes to demonstrate the expected labeling patterns and do not represent a specific experimental result. Actual values will vary based on the cell line, culture conditions, and labeling duration.

Table 1: Illustrative Mass Isotopologue Distribution of Key Metabolites after Labeling with this compound

| Metabolite | Mass Isotopologue | Fractional Abundance (%) | Primary Source of Label |

| Pyruvate | M+0 | 65% | Unlabeled sources |

| M+1 | 35% | [2-13C] from this compound | |

| M+2 | <1% | Natural Abundance | |

| Lactate | M+0 | 70% | Unlabeled sources |

| M+1 | 30% | From [2-13C]Pyruvate | |

| M+2 | <1% | Natural Abundance | |

| Citrate | M+0 | 80% | Unlabeled sources |

| M+1 | 5% | From [3-13C]Oxaloacetate (PC) | |

| M+2 | 15% | From [2-13C]Acetyl-CoA (PDH) | |

| M+3 | <1% | Natural Abundance / Second turn | |

| Malate | M+0 | 82% | Unlabeled sources |

| M+1 | 18% | From TCA Cycle (PC or PDH) | |

| M+2 | <1% | Natural Abundance / Second turn |

Table 2: Illustrative Fractional 13C Enrichment in Amino Acids Derived from TCA Cycle Intermediates

| Amino Acid | Precursor | Expected Fractional 13C Enrichment (%) |

| Aspartate | Oxaloacetate | 18% |

| Glutamate | α-Ketoglutarate | 15% |

| Proline | Glutamate | 14% |

Applications in Research and Drug Development

The ability to quantitatively map central carbon metabolism makes this compound a valuable tool for both basic research and pharmaceutical development.

-

Cancer Metabolism: Cancer cells often exhibit significant metabolic reprogramming, including an increased reliance on specific amino acids. Tracing with this compound can elucidate how cancer cells utilize alanine to fuel the TCA cycle, produce lactate, and synthesize biomass. This can help identify metabolic vulnerabilities that could be targeted with novel therapeutics. For example, quantifying changes in flux through pyruvate carboxylase versus pyruvate dehydrogenase in response to a drug can reveal its mechanism of action.

-

Drug Development: In drug development, this technique can be used to assess the metabolic effects of drug candidates. By measuring changes in metabolic fluxes, researchers can understand a compound's on-target and off-target effects on cellular metabolism, aiding in lead optimization and mechanism-of-action studies.

-

Neurobiology: this compound can be used to study the metabolic interplay between different brain cells, such as neurons and astrocytes, and to investigate neurotransmitter metabolism.

-

Metabolic Disorders: The technique is applicable to studying metabolic dysregulation in diseases like diabetes, where the balance between glycolysis, gluconeogenesis, and the TCA cycle is altered.

Conclusion

Metabolic labeling with this compound is a powerful and precise technique for dissecting the complexities of central carbon metabolism in vitro. By providing a detailed, quantitative map of metabolic fluxes, this method offers invaluable insights into cellular physiology in both health and disease. The protocols and guidelines presented here provide a solid framework for researchers, scientists, and drug development professionals to design, execute, and interpret these sophisticated experiments, ultimately advancing our understanding of cellular metabolism and accelerating the development of novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for L-Alanine-2-13C Labeling in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction